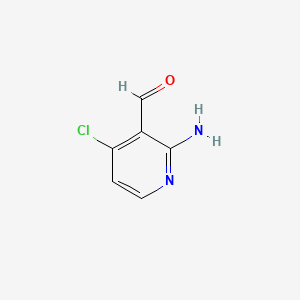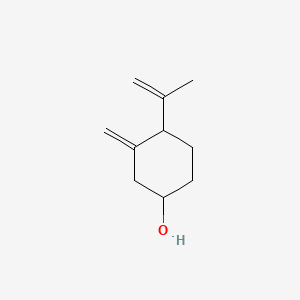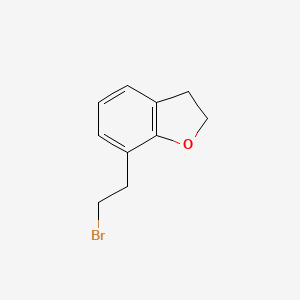![molecular formula C4H4O4 B580280 FUMARIC ACID, [1,4-14C] CAS No. 17456-38-1](/img/new.no-structure.jpg)
FUMARIC ACID, [1,4-14C]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fumaric acid, [1,4-14C] is a radiolabeled form of fumaric acid, an organic compound with the formula HO2CCH=CHCO2H. Fumaric acid is a naturally occurring dicarboxylic acid and an intermediate in the citric acid cycle. It is found in various plants, fungi, and lichens, and is also produced in the human body. The radiolabeled version, [1,4-14C], is used in scientific research to trace and study metabolic pathways and biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
Fumaric acid can be synthesized through several methods:
Isomerization of Maleic Acid: This is the most common method, where maleic acid is heated in the presence of a catalyst such as hydrochloric acid to produce fumaric acid.
Chemical Reduction: Fumaric acid can also be synthesized by the reduction of tartaric acid with phosphorus and iodine.
Industrial Production Methods
Industrial production of fumaric acid primarily involves the catalytic isomerization of maleic acid. This process uses vanadyl pyrophosphate as a catalyst and involves heating maleic acid in the presence of water . Another method involves the fermentation of glucose using genetically modified microorganisms to produce fumaric acid in a more sustainable and environmentally friendly manner .
化学反応の分析
Types of Reactions
Fumaric acid undergoes several types of chemical reactions:
Isomerization: Fumaric acid can be isomerized to maleic acid under non-catalytic or catalytic conditions.
Hydration: Fumaric acid can be hydrated to produce malic acid.
Oxidation: Fumaric acid can be oxidized to produce carbon dioxide and water.
Common Reagents and Conditions
Hydrochloric Acid: Used as a catalyst in the isomerization of maleic acid to fumaric acid.
Water: Used in the hydration of fumaric acid to produce malic acid.
Phosphorus and Iodine: Used in the reduction of tartaric acid to produce fumaric acid.
Major Products
Malic Acid: Produced from the hydration of fumaric acid.
Maleic Acid: Produced from the isomerization of fumaric acid.
科学的研究の応用
Fumaric acid, [1,4-14C], has numerous applications in scientific research:
Metabolic Studies: Used to trace and study metabolic pathways in biochemistry and physiology.
Pharmaceutical Research: Used in the development of drugs for treating conditions like multiple sclerosis and psoriasis.
Industrial Applications: Used in the production of unsaturated polyester resins and biodegradable polymers.
Food Industry: Used as an acidulant and nutritional additive.
作用機序
Fumaric acid exerts its effects through several mechanisms:
Citric Acid Cycle: Fumaric acid is an intermediate in the citric acid cycle, where it is converted to malate by the enzyme fumarase.
Antioxidant Properties: Fumaric acid esters have been shown to have antioxidant properties, reducing oxidative stress in cells.
Anti-inflammatory Effects: Fumaric acid esters can modulate immune responses, making them useful in treating inflammatory conditions.
類似化合物との比較
Fumaric acid is similar to several other dicarboxylic acids:
Maleic Acid: The cis-isomer of fumaric acid, used in similar industrial applications but has different chemical properties.
Succinic Acid: Another dicarboxylic acid that is an intermediate in the citric acid cycle, but with different chemical reactivity.
Malic Acid: Produced from the hydration of fumaric acid, used in the food industry as an acidulant.
Fumaric acid is unique due to its trans-configuration, which gives it distinct chemical properties and reactivity compared to its cis-isomer, maleic acid .
特性
CAS番号 |
17456-38-1 |
|---|---|
分子式 |
C4H4O4 |
分子量 |
120.056 |
IUPAC名 |
(E)-but-2-enedioic acid |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i3+2,4+2 |
InChIキー |
VZCYOOQTPOCHFL-QJQQQGIFSA-N |
SMILES |
C(=CC(=O)O)C(=O)O |
同義語 |
FUMARIC ACID, [1,4-14C] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate;oxalic acid](/img/structure/B580199.png)

![1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B580202.png)

![[(3aS,4S,6R,7S,7aR)-4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B580204.png)





![10-(Hydroxymethyl)-23,27-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione](/img/structure/B580217.png)
